

# HCoV-OC43: Epidemiology, Seasonal Circulation, and Molecular Mechanisms — An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Human coronavirus OC43 (HCoV-OC43) is a ubiquitous respiratory pathogen belonging to the Betacoronavirus genus. First identified in the 1960s, it is one of the primary etiological agents of the common cold worldwide.[1] While typically causing mild, self-limiting upper respiratory illness, HCoV-OC43 can lead to more severe lower respiratory tract infections, such as pneumonia and bronchiolitis, particularly in infants, the elderly, and immunocompromised individuals.[2] Its global circulation and potential for significant morbidity underscore the importance of understanding its epidemiology, seasonal patterns, and molecular biology to inform public health strategies and the development of effective antiviral therapeutics. This technical guide provides a comprehensive overview of the current knowledge on HCoV-OC43, with a focus on its epidemiological characteristics, seasonal circulation, and the molecular pathways it manipulates for successful replication.

#### I. Epidemiology of HCoV-OC43

HCoV-OC43 is one of the most frequently detected human coronaviruses globally.[3][4] Epidemiological studies consistently demonstrate its significant contribution to the burden of respiratory infections across all age groups.



#### **Prevalence and Incidence**

The prevalence of HCoV-OC43 varies depending on the geographical location, season, and the specific population studied. Overall, HCoV-OC43 is the most prevalent of the four common human coronaviruses (HCoV-229E, HCoV-NL63, HCoV-HKU1, and HCoV-OC43).[3]

A systematic review of 201 studies from 68 countries found that HCoV-OC43 was the most frequently detected HCoV in 51.3% of studies that reported on all four species. Another rapid review encompassing 83 studies reported a mean prevalence of all common HCoVs of 4% across ten geographic regions, with HCoV-OC43 often being the most common.

Table 1: HCoV-OC43 Prevalence in Different Populations and Regions

| Region/Country                                 | Study Population                          | Prevalence of<br>HCoV-OC43                  | Citation(s) |
|------------------------------------------------|-------------------------------------------|---------------------------------------------|-------------|
| Global (Systematic<br>Review)                  | General Population                        | Most prevalent HCoV                         |             |
| Córdoba, Argentina<br>(2011-2012)              | Patients with respiratory infections      | 2.2%                                        |             |
| Guangzhou, China<br>(2010-2015)                | Patients with acute respiratory infection | 60.2% of HCoV-<br>positive cases            |             |
| Riyadh, Saudi Arabia<br>(2016-2022)            | Children with respiratory tract infection | 4.15%                                       | _           |
| African Regions<br>(Review)                    | General Population                        | Higher prevalence (6-<br>14% for all HCoVs) | _           |
| South-East & East<br>Asian Regions<br>(Review) | General Population                        | Lower prevalence (2-<br>3% for all HCoVs)   | <u>-</u>    |

#### **Age Distribution**

HCoV-OC43 infects individuals of all ages, but the highest rates of detection are consistently observed in children. A systematic review found that the median test positivity for HCoV-OC43



was higher in children compared to adults. Specifically, the median prevalence of OC43 was 2.7% in children versus 1.0% in adults in studies that controlled for seasonality. In a study from Guangzhou, the highest detection rates of common HCoVs were in children aged ≤ 6 months and 12–23 months, with rates declining after the age of two.

#### **Genotypic Diversity and Evolution**

Molecular epidemiology studies have identified several distinct genotypes of HCoV-OC43, indicating ongoing evolution. Phylogenetic analysis has revealed at least five genotypes (A to E). Natural recombination events between different genotypes have been observed, leading to the emergence of novel genotypes. For instance, genotype D is believed to have arisen from a recombination event between genotypes B and C. A temporal shift in the predominant circulating genotypes has also been documented, suggesting a mechanism for the virus to evade host immunity and maintain its epidemic potential.

#### **II. Seasonal Circulation Patterns**

A defining characteristic of HCoV-OC43 is its distinct seasonal circulation, with predictable peaks of activity in temperate climates.

#### **Northern Hemisphere**

In the Northern Hemisphere, HCoV-OC43 circulation consistently peaks during the winter months. A systematic review identified that the highest rates of HCoV infections globally occur in February. This winter seasonality is a well-established pattern for many respiratory viruses and is thought to be influenced by factors such as lower temperature and humidity, as well as behavioral changes like increased indoor crowding.

#### **Southern Hemisphere**

While data from the Southern Hemisphere is less abundant, available studies indicate a similar winter peak in HCoV-OC43 activity, corresponding to the months of June through August. A study in Córdoba, Argentina, detected HCoV-OC43 primarily during the fall and winter months (March to August).

#### **Tropical Regions**



In tropical regions, the seasonality of HCoV-OC43 is less pronounced, with circulation often observed year-round. However, some studies have reported increased activity during cooler or rainier seasons. The environmental and behavioral drivers of HCoV-OC43 circulation in tropical climates are an area of ongoing research.

#### III. Molecular Mechanisms of HCoV-OC43 Infection

Understanding the molecular interactions between HCoV-OC43 and host cells is crucial for the development of targeted antiviral therapies.

#### **Viral Entry and Signaling**

HCoV-OC43 entry into host cells is a multi-step process initiated by the binding of the viral spike (S) protein to host cell receptors. The S1 subunit of the spike protein binds to N-acetyl-9-O-acetylneuraminic acid (sialic acid) receptors on the cell surface. Following attachment, the virus is internalized, and the S2 subunit of the spike protein mediates the fusion of the viral and cellular membranes, releasing the viral genome into the cytoplasm.

Recent studies have implicated host signaling pathways in facilitating HCoV-OC43 entry and replication. The Epidermal Growth Factor Receptor (EGFR) signaling pathway has been shown to be a key player.



Click to download full resolution via product page

Caption: HCoV-OC43 entry and activation of the EGFR/AKT/ERK1/2 signaling pathway.

#### **Modulation of Host Antiviral Responses**

To establish a productive infection, HCoV-OC43 must counteract the host's innate immune response. The virus has evolved mechanisms to interfere with key antiviral signaling pathways,



such as the type I interferon (IFN) and NF-κB pathways. Structural proteins (M and N) and accessory proteins (ns2a and ns5a) of HCoV-OC43 have been shown to inhibit the transcriptional activation of antiviral response elements.

Furthermore, HCoV-OC43 can modulate the integrated stress response (ISR), a cellular pathway that is activated upon viral infection and leads to a general shutdown of protein synthesis. The virus appears to inhibit the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2 $\alpha$ ), a key event in the ISR, thereby ensuring the continued synthesis of viral proteins.



Click to download full resolution via product page

Caption: Inhibition of host antiviral signaling pathways by HCoV-OC43 proteins.

## IV. Experimental ProtocolsVirus Propagation and Titration

4.1.1 Cell Lines and Culture Conditions HCoV-OC43 can be propagated in various cell lines, including human rectal tumor (HRT-18) cells, rhabdomyoma (RD) cells, and Vero E6 cells. Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.







4.1.2 Plaque Assay for Viral Titer Determination A plaque assay is a standard method to quantify infectious virus particles.

#### Methodology:

- Seed confluent monolayers of a suitable cell line (e.g., MRC-5) in 6-well plates.
- Prepare serial 10-fold dilutions of the virus stock in serum-free medium.
- Inoculate the cell monolayers with the virus dilutions and incubate for 1 hour at 34°C to allow for viral adsorption.
- Remove the inoculum and overlay the cells with a medium containing a solidifying agent like methylcellulose or agarose to restrict viral spread to adjacent cells.
- Incubate the plates for 5-6 days at 34°C.
- Fix the cells with a solution such as 10% formalin and stain with crystal violet to visualize the plaques (zones of cell death).
- Count the number of plaques to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Improved plaque assay for human coronaviruses 229E and OC43 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Human Coronavirus OC43 Structural and Accessory Proteins on the Transcriptional Activation of Antiviral Response Elements PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- To cite this document: BenchChem. [HCoV-OC43: Epidemiology, Seasonal Circulation, and Molecular Mechanisms — An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3328590#hcov-oc43-epidemiology-and-seasonal-circulation-patterns]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com